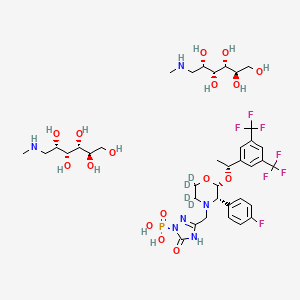
Fosaprepitant-d4 (dimeglumine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosaprepitant-d4 (dimeglumine) is a deuterium-labeled form of fosaprepitant dimeglumine, which is a prodrug of aprepitant. Fosaprepitant dimeglumine is a neurokinin-1 receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). It is administered intravenously and is rapidly converted to aprepitant in the body .
Métodos De Preparación
The preparation of fosaprepitant-d4 (dimeglumine) involves several steps:
Phosphorylation: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.
Hydrolysis: The intermediate is then hydrolyzed to produce fosaprepitant.
Reaction with N-methyl-D-glucosamine: Finally, fosaprepitant reacts with N-methyl-D-glucosamine to yield fosaprepitant dimeglumine.
Análisis De Reacciones Químicas
Fosaprepitant-d4 (dimeglumine) undergoes various chemical reactions, including:
Oxidation and Reduction: As a prodrug, it is converted to aprepitant, which can undergo further metabolic transformations.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents include phosphorylating agents and alkaline conditions for the initial phosphorylation step.
Aplicaciones Científicas De Investigación
Fosaprepitant-d4 (dimeglumine) has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in pharmacokinetic studies.
Biology: Investigated for its role in neurokinin-1 receptor antagonism and its effects on neurotransmission.
Medicine: Primarily used in the prevention of CINV, providing an alternative to oral aprepitant with improved patient compliance due to its intravenous administration
Mecanismo De Acción
Fosaprepitant-d4 (dimeglumine) acts as a prodrug of aprepitant. Once administered, it is rapidly converted to aprepitant, which exerts its antiemetic effects by antagonizing the neurokinin-1 (NK1) receptors. Aprepitant inhibits the binding of substance P, a neuropeptide associated with emesis, to NK1 receptors in the central nervous system. This inhibition prevents both acute and delayed phases of chemotherapy-induced nausea and vomiting .
Comparación Con Compuestos Similares
Fosaprepitant-d4 (dimeglumine) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. Similar compounds include:
Aprepitant: The active form of fosaprepitant, used orally for the prevention of CINV.
Rolapitant: Another NK1 receptor antagonist with a longer half-life, used for similar indications.
Netupitant: Combined with palonosetron for the prevention of CINV, offering a different mechanism of action by also targeting serotonin receptors .
Fosaprepitant-d4 (dimeglumine) stands out due to its intravenous administration and rapid conversion to aprepitant, providing a valuable option in antiemetic therapy.
Propiedades
Fórmula molecular |
C37H56F7N6O16P |
|---|---|
Peso molecular |
1008.9 g/mol |
Nombre IUPAC |
[3-[[(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2,2,3,3-tetradeuterio-5-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i6D2,7D2;; |
Clave InChI |
VRQHBYGYXDWZDL-JGYKJGSSSA-N |
SMILES isomérico |
[2H]C1(C(O[C@@H]([C@@H](N1CC2=NN(C(=O)N2)P(=O)(O)O)C3=CC=C(C=C3)F)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)([2H])[2H])[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
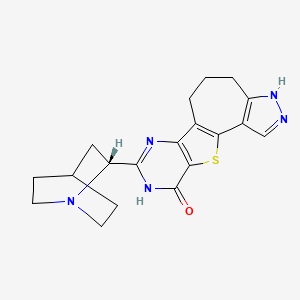
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
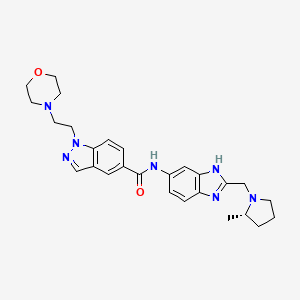
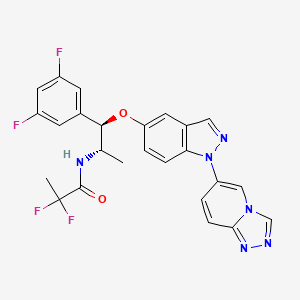
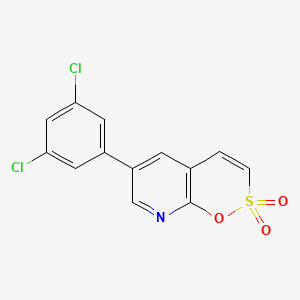
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)


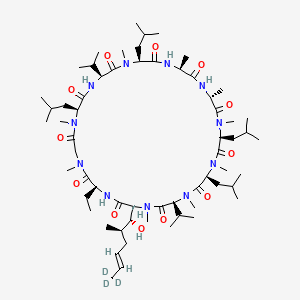

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
